N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a heterocyclic compound featuring a benzothiadiazole sulfonamide group linked via an ethylamino spacer to an indole-2-carboxamide core. This structure combines the electron-deficient benzothiadiazole moiety, known for its applications in medicinal chemistry and materials science, with the indole scaffold, a privileged structure in drug discovery due to its affinity for biological targets like GPCRs and enzymes .
Synthesis of analogous compounds typically involves coupling reactions. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) is commonly used to activate carboxylic acids for amide bond formation, as seen in the synthesis of structurally related indole-2-carboxamides under mild conditions (0–5°C) in dichloromethane (DCM) with 2,6-lutidine as a base .
Properties
Molecular Formula |
C17H15N5O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15N5O3S2/c23-17(14-10-11-4-1-2-5-12(11)20-14)18-8-9-19-27(24,25)15-7-3-6-13-16(15)22-26-21-13/h1-7,10,19-20H,8-9H2,(H,18,23) |
InChI Key |
VRFTTYQRKQTLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ethylenediamine Linker
Ethylenediamine is functionalized by introducing the indole-2-carboxamide group. In a representative procedure, indole-2-carboxylic acid reacts with ethylenediamine using EDC/HOBt in DMF, forming N-(2-aminoethyl)-1H-indole-2-carboxamide.
Sulfonamide Bond Formation
The benzothiadiazole-4-sulfonyl chloride reacts with the amine-terminated linker under basic conditions (e.g., pyridine or triethylamine) in THF or DCM at 0–25°C. For example, combining equimolar amounts of sulfonyl chloride and N-(2-aminoethyl)-1H-indole-2-carboxamide in anhydrous DMF at 0°C, followed by gradual warming to room temperature, yields the target compound after 12 hours.
Optimization and Reaction Conditions
Key parameters influencing yield and purity include:
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. LC-MS and NMR confirm structural integrity, while HPLC ensures >95% purity. The molecular formula C₁₇H₁₅N₅O₃S₂ (MW: 401.5) is verified by high-resolution mass spectrometry.
Challenges and Innovations
-
Regioselectivity in sulfonation : Achieving exclusive sulfonation at the 4-position requires precise temperature control and stoichiometric SO₃.
-
Coupling efficiency : Using EDC/HOBt over carbodiimides alone reduces racemization and improves yields to >80%.
-
Scalability : The one-pot benzothiadiazole synthesis (Patent WO1998027076A1) is gram-scale adaptable, avoiding pressurized equipment .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antidiabetic Potential
Recent studies have indicated that this compound exhibits significant antidiabetic properties. It functions primarily by inhibiting the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism. The compound has shown an IC50 value of approximately 0.68 µM against α-amylase, indicating potent inhibitory activity. In vivo experiments using a streptozotocin-induced diabetic mouse model demonstrated that administration of the compound significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses, suggesting its potential for managing diabetes effectively.
Anticancer Applications
The compound also exhibits promising anticancer properties. Research indicates that derivatives of benzothiadiazole can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that compounds similar to N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of apoptotic pathways .
Case Studies
- Diabetes Management : A notable case study involved administering the compound to diabetic mice over two weeks. Results indicated a sustained reduction in blood glucose levels compared to control groups, highlighting potential long-term benefits in diabetes management.
- Cancer Cell Line Studies : In vitro studies on human-derived breast and colon cancer cell lines demonstrated significant growth inhibition when treated with the compound at nanomolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Bioactivity Implications: The chlorophenoxy group in the compound from may confer hydrophobic interactions in target binding, whereas the azidomethyl group in enables photoaffinity labeling for target identification .
Spectroscopic and Analytical Data
- NMR Trends :
- HRMS Validation : Compounds in show <5 ppm error between calculated and observed masses, ensuring structural fidelity .
Biological Activity
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole moiety linked to an indole structure through a sulfonamide group. This unique configuration is believed to enhance its biological efficacy.
- Molecular Formula : C19H15N5O3S2
- IUPAC Name : (2S)-2-(2,1,3-benzothiadiazole-4-sulfonamido)-2-phenyl-N-(pyridin-4-yl)acetamide
Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant biological activities. The mechanisms through which this compound operates include:
- Inhibition of Enzymes : Similar compounds have shown potential as competitive inhibitors of monoamine oxidase-B (MAO-B), which is relevant in treating neurological disorders such as Parkinson's disease.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
- Interaction with Biological Targets : The compound may bind effectively to enzymes involved in neurotransmitter metabolism and cancer cell proliferation pathways. Techniques such as molecular docking and binding affinity assays are being employed to elucidate these interactions further.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits potential inhibitory effects on various cancer cell lines. |
| Neuroprotective | May act as a MAO-B inhibitor, suggesting applications in neurodegenerative diseases. |
| Anti-inflammatory | The sulfonamide group may confer anti-inflammatory properties, enhancing therapeutic potential. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Antitumor Efficacy : A study demonstrated that benzothiadiazole derivatives could inhibit the migration of hepatocellular carcinoma cells both in vitro and in vivo, highlighting their potential in cancer therapy .
- Neuroprotective Effects : Another study indicated that compounds with similar structures could alleviate symptoms associated with neurodegenerative diseases by inhibiting MAO-B activity .
- Mechanistic Insights : Research has shown that benzothiadiazole-based compounds can induce autophagy and apoptosis in cancer cells, suggesting a dual mechanism of action that could be leveraged in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
